molecular formula C22H28ClN5O3 B608784 N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide

N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide

Cat. No.: B608784
M. Wt: 445.9 g/mol
InChI Key: FXXCNYVQIONABS-LGUFXXKBSA-N
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Description

M-110 is a highly selective, ATP-competitive inhibitor of PIM kinases, with a preference for PIM-3. It is known for its ability to inhibit the proliferation of prostate cancer cell lines. The compound has a molecular formula of C22H28ClN5O3 and a molecular weight of 445.94 g/mol .

Scientific Research Applications

M-110 has a wide range of applications in scientific research:

    Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: M-110 is employed in cell biology to investigate the role of PIM kinases in cell proliferation and apoptosis.

    Medicine: The compound is explored for its potential therapeutic effects in treating cancers, particularly prostate cancer.

    Industry: M-110 is used in the development of new drugs and as a reference compound in pharmaceutical research.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if this compound were a drug, its mechanism of action could involve binding to a specific protein or enzyme to modulate its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions involving this compound could include further studies to elucidate its properties, potential uses, and mechanisms of action. This could involve in-depth experimental studies and computational modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of M-110 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of M-110 is scaled up using batch or continuous flow reactors. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization, chromatography, and recrystallization.

Types of Reactions:

    Oxidation: M-110 can undergo oxidation reactions, where it loses electrons and forms oxidized products.

    Reduction: The compound can also be reduced, gaining electrons and forming reduced products.

    Substitution: M-110 can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

  • HJ-PI01
  • FD1024
  • CX-6258
  • AZD1208

Comparison: M-110 is unique in its high selectivity for PIM-3 compared to other PIM kinases. Its ability to inhibit prostate cancer cell proliferation with low IC50 values sets it apart from other inhibitors. Additionally, M-110 has shown minimal activity on normal human peripheral blood mononuclear cells, indicating a favorable safety profile .

Properties

IUPAC Name

N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O3/c1-2-19(18-5-4-17(23)15-20(18)29)26-27-22(30)16-6-8-25-21(14-16)24-7-3-9-28-10-12-31-13-11-28/h4-6,8,14-15,29H,2-3,7,9-13H2,1H3,(H,24,25)(H,27,30)/b26-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXCNYVQIONABS-LGUFXXKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=CC(=NC=C1)NCCCN2CCOCC2)C3=C(C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC(=NC=C1)NCCCN2CCOCC2)/C3=C(C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
Reactant of Route 2
N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
Reactant of Route 3
N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide

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